molecular formula C9H16N4 B13078885 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13078885
M. Wt: 180.25 g/mol
InChI Key: DUGAYFFKDCYGNY-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

Industrial production methods may involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial in achieving efficient synthesis.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies investigating its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1-(Cyclohexylmethyl)-1H-indole-3-carboxamido: A compound with a similar cyclohexylmethyl group but different core structure.

    1-(Cyclohexylmethyl)-1H-indole-3-carbonyl: Another related compound with variations in the functional groups attached to the core structure.

The uniqueness of this compound lies in its specific combination of the cyclohexylmethyl group and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(cyclohexylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

DUGAYFFKDCYGNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=NC(=N2)N

Origin of Product

United States

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